molecular formula C11H14N4O B14101536 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N'-hydroxyethanimidamide

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B14101536
M. Wt: 218.26 g/mol
InChI Key: LORNSYVIZLNMKE-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with dimethyl groups and a hydroxyethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,6-dimethyl-1H-benzodiazole with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzodiazole derivatives.

Scientific Research Applications

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
  • 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)aniline

Uniqueness

Compared to similar compounds, 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N’-hydroxyethanimidamide is unique due to its hydroxyethanimidamide moiety, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(12)14-16/h3-4,6,16H,5H2,1-2H3,(H2,12,14)

InChI Key

LORNSYVIZLNMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=NO)N

Origin of Product

United States

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